4-Méthoxy-2,6-diméthylbenzaldéhyde

Vue d'ensemble

Description

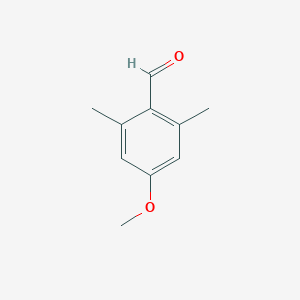

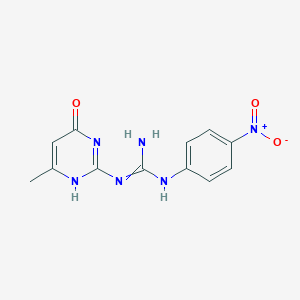

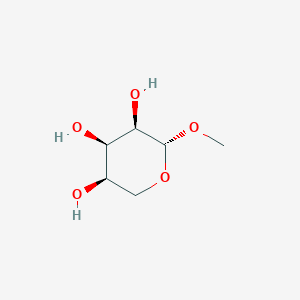

4-Methoxy-2,6-dimethylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with methoxy and methyl groups as substituents on the benzene ring. It is a compound of interest in various chemical syntheses and reactions due to its structural properties and reactivity.

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 4-Methoxy-2,6-dimethylbenzaldehyde. For instance, a method for synthesizing 4-methoxybenzaldehyde involves reacting 4-hydroxybenzaldehyde with dimethyl sulfate in an anhydrous solvent, which could potentially be adapted for the synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde . Another related synthesis involves the selective monomethylation of 2,4-dihydroxybenzaldehyde to produce 4-methoxysalicylaldehyde, which suggests that selective functionalization at specific positions on the benzene ring is possible .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methoxy-2,6-dimethylbenzaldehyde has been determined using X-ray crystallographic techniques. For example, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound containing a 4-methoxybenzaldehyde moiety, was elucidated, showing a triclinic space group and specific bond angles and lengths that could be comparable to those in 4-Methoxy-2,6-dimethylbenzaldehyde .

Chemical Reactions Analysis

The reactivity of 4-Methoxy-2,6-dimethylbenzaldehyde can be inferred from reactions involving similar compounds. For instance, the treatment of 2,6-dimethyl-4-methoxybenzaldehyde with methylmagnesium iodide led to the formation of isomeric ethers rather than the expected alcohol, indicating steric hindrance and the influence of substituents on reaction outcomes . Additionally, the synthesis of various derivatives, such as oxime derivatives from methoxybenzaldehyde, demonstrates the versatility of the methoxybenzaldehyde group in forming different products through nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-2,6-dimethylbenzaldehyde can be deduced from related compounds. For example, the presence of methoxy and methyl groups can influence the boiling point, melting point, and solubility of the compound. The crystal structure analysis of related compounds also provides information on the density and molecular geometry, which are important for understanding the physical properties of 4-Methoxy-2,6-dimethylbenzaldehyde .

Applications De Recherche Scientifique

Synthèse chimique

Le 4-méthoxy-2,6-diméthylbenzaldéhyde est utilisé en synthèse chimique . C'est un groupe fonctionnel clé en chimie organique, et son utilisation dans la synthèse de produits naturels est remarquable .

Production d'aldéhydes aromatiques

Ce composé a été exploré pour une large gamme de noyaux aromatiques, y compris les phénols, les méthoxy- et les méthylbenzènes, comme un excellent moyen de produire des aldéhydes aromatiques . La régiosélectivité de ce processus est fortement favorisée par la coordination entre les atomes présents dans la partie aromatique et ceux du noyau métallique .

Formylation de noyaux aromatiques riches en électrons

Le this compound a été utilisé dans la formylation de noyaux aromatiques riches en électrons, catalysée par TiCl4 et le méthoxychlorure de méthyle . Ce processus est une méthode efficace pour l'introduction de la fonction aldéhyde dans les structures organiques .

Applications pharmaceutiques

Les aldéhydes, comme le this compound, sont largement utilisés comme principes actifs pharmaceutiques . Ils peuvent subir des transformations supplémentaires pour être convertis en une vaste gamme de groupes fonctionnels, tels que les hydroxyles, les acides carboxyliques, les doubles liaisons et les alcanes, entre autres .

Alimentation et cosmétiques

En raison de leur forte réactivité, les aldéhydes sont couramment trouvés dans l'alimentation et les cosmétiques . La synthèse et la manipulation de ce type de composé sont un axe de recherche continu

Safety and Hazards

Orientations Futures

While specific future directions for 4-Methoxy-2,6-dimethylbenzaldehyde are not available, research on similar benzaldehyde derivatives has led to the discovery of new compounds from marine fungi . This suggests potential future research directions in exploring the bioactive properties of such compounds .

Propriétés

IUPAC Name |

4-methoxy-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFINNXSRPCWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355703 | |

| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19447-00-8 | |

| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Methoxy-2,6-dimethylbenzaldehyde in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid?

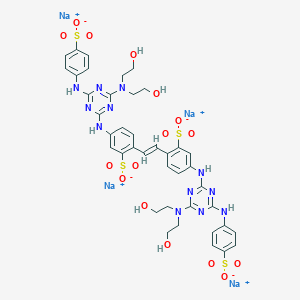

A1: 4-Methoxy-2,6-dimethylbenzaldehyde serves as a crucial starting material in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The process involves a two-step reaction:

- Flash Vacuum Pyrolysis: This product then undergoes flash vacuum pyrolysis to yield 7-methoxy-5-methyl-2-naphthol. This naphthol serves as the direct precursor to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid [].

Q2: Why is 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid of interest in pharmaceutical research?

A2: 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid is significant because it functions as an intercalating moiety in enediyne antibiotics and other antibiotic compounds []. This intercalating property enables these antibiotics to interact with DNA and potentially inhibit bacterial growth.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

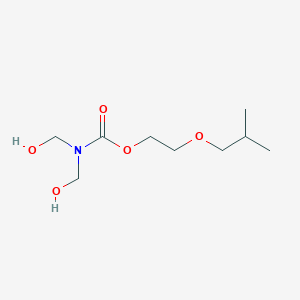

![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)